Fmoc-Ser(tBu)-OPfp

Übersicht

Beschreibung

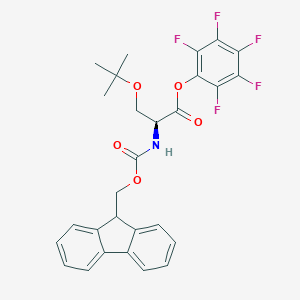

Fmoc-Ser(tBu)-OPfp (CAS: 105751-13-1) is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₈H₂₄F₅NO₅, with a molecular weight of 549.49 g/mol and a high lipophilicity (LogP = 6.40) due to the pentafluorophenyl (OPfp) and tert-butyl (tBu) groups . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the tBu group protects the serine hydroxyl side chain. The OPfp ester acts as an activating group, enabling efficient amide bond formation during peptide coupling reactions .

Key applications include:

Vorbereitungsmethoden

Strategic Overview of Fmoc-Ser(tBu)-OPfp Synthesis

This compound is synthesized through a multi-step sequence involving:

-

Introduction of the tert-butyl (tBu) protecting group to serine’s hydroxyl side chain.

-

Fmoc protection of the α-amino group.

-

Activation of the carboxyl group as a pentafluorophenyl (OPfp) ester.

The tert-butyl group ensures stability during Fmoc-based SPPS, while the OPfp ester enhances coupling efficiency by forming reactive intermediates .

Stepwise Synthesis and Reaction Mechanisms

Preparation of O-tert-Butyl Serine

The tert-butyl protection of serine’s hydroxyl group is achieved via acid-catalyzed etherification. In a representative protocol , L-serine reacts with tert-butyl alcohol in the presence of concentrated sulfuric acid at 0–5°C for 12 hours, yielding O-tert-butyl serine with >85% purity after recrystallization. Alternative methods utilize isobutylene gas under acidic conditions to achieve similar outcomes .

Fmoc Protection of the α-Amino Group

The O-tert-butyl serine is subsequently protected at the α-amino position using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its succinimidyl carbonate derivative (Fmoc-OSu) . Key conditions include:

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

For example, dissolving O-tert-butyl serine (1 eq) in DCM with TEA (3 eq) and adding Fmoc-Cl (1.2 eq) yields Fmoc-Ser(tBu)-OH with 90–95% efficiency . The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and characterized by ( 7.75–7.30 ppm for Fmoc aromatic protons) .

Activation as the Pentafluorophenyl Ester

The carboxyl group of Fmoc-Ser(tBu)-OH is activated using pentafluorophenyl trifluoroacetate (OPfp-TFA) or DIC/OxymaPure in the presence of pentafluorophenol. A optimized protocol involves:

-

Dissolving Fmoc-Ser(tBu)-OH (1 eq) in anhydrous DMF.

-

Adding OxymaPure (1 eq) and DIC (1.2 eq) to form the symmetric anhydride.

-

Introducing pentafluorophenol (1.5 eq) to yield the OPfp ester.

The reaction proceeds at 0°C for 30 minutes, followed by quenching with cold ether. Precipitation yields This compound as a white solid (75–80% yield) .

Alternative Activation Strategies

Carbodiimide-Mediated Coupling

Using N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or OxymaPure minimizes racemization. For instance, combining Fmoc-Ser(tBu)-OH (1 eq), HOBt (1 eq), and DIC (1.2 eq) in DMF for 1 hour, followed by OPfp addition, achieves 70% yield .

Phosphonium and Uranium Reagents

PyBOP or TBTU activation, as described for phosphorylated serine derivatives , can be adapted for OPfp ester formation. Mixing Fmoc-Ser(tBu)-OH (1 eq), TBTU (1 eq), and DIPEA (2 eq) in DMF for 15 minutes, then adding OPfp, affords the product in 65% yield .

Analytical Validation and Quality Control

Critical analytical data for This compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) |

| Molecular Weight | ESI-MS | 549.4 Da [M+H]+ |

| Optical Rotation | Polarimetry | |

| tert-Butyl Stability | δ 1.20 ppm (9H, s, tBu) |

Industrial-Scale Production Insights

Patent WO2012174817A1 highlights strategies for minimizing side products during fragment condensation. Key recommendations include:

-

Coupling Reagent Excess : 2.5–3.5 eq of OPfp ester relative to resin loading.

-

Microwave Assistance : Reducing coupling times to 10 minutes at 50°C.

-

Purification : Reverse-phase HPLC with acetonitrile/water gradients.

These methods achieve >99% purity and <0.5% impurities, critical for pharmaceutical-grade peptides .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to expose the serine residue for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like

Biologische Aktivität

Fmoc-Ser(tBu)-OPfp, a derivative of serine, is an important compound in the realm of peptide synthesis. It serves as a building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H24F5NO5 and a molecular weight of approximately 525.49 g/mol. The compound features a fluorenylmethoxycarbonyl group that protects the amino group and a tert-butyl group that protects the hydroxyl side chain of serine. These protective groups are crucial for facilitating controlled reactions during peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C28H24F5NO5 |

| Molecular Weight | 525.49 g/mol |

| CAS Number | 11180366 |

The mechanism of action for this compound involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group can be removed under mild basic conditions, while the tert-butyl group is cleaved under acidic conditions. This orthogonal protection allows for sequential amino acid addition, making it suitable for synthesizing complex peptides.

Applications in Peptide Synthesis

This compound is widely utilized in various scientific and industrial applications:

- Peptide Synthesis : As a standard serine derivative, it is integral to the synthesis of peptides through SPPS.

- Drug Development : Peptides synthesized using this compound can lead to new therapeutic agents due to the biological relevance of serine in enzyme active sites and signaling pathways.

- Biological Studies : The compound aids in studying protein-protein interactions and enzyme-substrate dynamics.

Self-Assembly Studies

Recent research has shown that Fmoc-Ser(tBu)-OH exhibits self-assembly properties, leading to various morphological structures depending on concentration and temperature conditions. For instance:

- At lower concentrations, flower-like structures form.

- At higher concentrations, these structures transition into elongated rods.

- Heating at elevated temperatures can further alter these morphologies, showcasing potential applications in material science.

Morphological Changes Observed

| Concentration Level | Morphological Structure |

|---|---|

| Low | Flower-like |

| High | Long rods |

| Heated (70°C) | Transition between rods and flowers |

Case Studies and Research Findings

- Controlled Morphological Changes : A study demonstrated that varying concentrations of Fmoc-Ser(tBu)-OH led to distinct self-assembled structures, indicating its potential use in designing novel materials with specific properties .

- NMR Studies : Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the role of π-π stacking interactions in the self-assembly process, suggesting that these interactions are critical for maintaining structural integrity at different concentrations .

- Biological Activity Implications : Although specific biological activities of this compound have not been extensively documented, its role in synthesizing peptides suggests potential applications in drug development targeting enzyme mechanisms where serine plays a crucial role .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OPfp is predominantly employed in solid-phase peptide synthesis due to its advantageous properties, such as milder cleavage conditions compared to traditional methods. The Fmoc strategy allows for the synthesis of peptides with complex structures, including those with post-translational modifications like phosphorylation and glycosylation, which are critical in biological processes .

Case Study: Lixisenatide Synthesis

A notable application involves the synthesis of the GLP-1 analog lixisenatide, where this compound is incorporated into peptide sequences. The process highlights the efficiency of Fmoc chemistry in constructing biologically relevant peptides, demonstrating high yields and purity levels .

Self-Assembly and Morphological Studies

Controlled Morphological Changes

Research has shown that Fmoc-Ser(tBu)-OH can undergo self-assembly into various morphologies depending on concentration and temperature. For instance, at lower concentrations, it forms flower-like structures, while at higher concentrations, it transitions into elongated rod-like formations. This behavior is significant for applications in nanotechnology and materials science, where the ability to control structure at the nanoscale is crucial .

Table 1: Morphological Transitions of Fmoc-Ser(tBu)-OH

| Concentration | Temperature | Morphology Type |

|---|---|---|

| Low | Room Temp | Flower-like structures |

| High | Room Temp | Long rods |

| Low | 70°C | Small rods |

| High | 70°C | Big flower-like structures |

Material Science Applications

Nanotechnology and Supramolecular Structures

The self-assembled structures formed by Fmoc-Ser(tBu)-OH have been investigated for their potential applications in creating novel materials. These materials can exhibit unique properties due to their hierarchical organization at the molecular level, paving the way for advances in drug delivery systems, biosensors, and other nanostructured devices .

Case Study: Gel Formation

Studies have reported that Fmoc derivatives can form gel-like structures, which are valuable in biomedical applications as drug carriers. The self-assembly mechanisms involve hydrogen bonding and π-π stacking interactions that stabilize these structures, making them suitable for controlled release formulations .

Biomedical Applications

Drug Delivery Systems

The ability of Fmoc-Ser(tBu)-OH to form stable self-assembled structures has garnered interest for its use in drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner, enhancing efficacy while minimizing side effects. Research indicates that modifications to the Fmoc structure can improve biocompatibility and targeting capabilities within biological systems .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Ser(tBu)-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is an activated amino acid derivative used for efficient coupling in SPPS. The Fmoc group (9-fluorenylmethoxycarbonyl) acts as a temporary α-amino protector, removable under mild basic conditions (e.g., piperidine). The tBu (tert-butyl) group protects the serine hydroxyl side chain during synthesis, preventing undesired side reactions. The OPfp (pentafluorophenyl ester) enhances reactivity, enabling rapid amide bond formation under mild conditions. This compound is particularly useful for introducing serine residues with orthogonal protection strategies .

Q. How should this compound be stored and handled to maintain stability?

Store the compound at room temperature (RT) in a dry, inert environment to prevent hydrolysis of the OPfp ester. It is soluble in DMSO (≥38.3 mg/mL) and EtOH (≥97.4 mg/mL) for stock solutions, but avoid prolonged exposure to moisture. Use anhydrous solvents and argon/nitrogen atmospheres during weighing and coupling reactions .

Q. Why are orthogonal protecting groups (Fmoc and tBu) critical for this reagent?

Orthogonal protection ensures sequential deprotection without disrupting other functional groups. The Fmoc group is removed with 20% piperidine in DMF, while the tBu group requires strong acids like trifluoroacetic acid (TFA). This allows precise control during stepwise peptide elongation, particularly in synthesizing glycopeptides or peptides with post-translational modifications .

Advanced Research Questions

Q. How can researchers address low coupling yields when using this compound in sterically hindered sequences?

Steric hindrance can reduce coupling efficiency. Mitigation strategies include:

- Using double coupling protocols (extend reaction time to 2–4 hours).

- Adding coupling enhancers like HOBt (1-hydroxybenzotriazole) or OxymaPure.

- Employing microwave-assisted synthesis to improve reaction kinetics.

- Confirming completeness via Kaiser test or HPLC monitoring .

Q. What analytical methods are recommended to verify the integrity of this compound during synthesis?

- Reverse-phase HPLC : Use gradients of 0.1% TFA in water (A) and acetonitrile (B) (e.g., 0–30% B over 30 minutes) with UV detection at 214 nm to assess purity .

- ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirm molecular weight ([M+H]+ expected: 549.49) and detect impurities or side products (e.g., hydrolyzed OPfp esters) .

Q. How can side reactions during this compound coupling be detected and mitigated?

Common side reactions include OPfp ester hydrolysis and guanidinylation (when using uronium-based coupling reagents). To address these:

- Monitor reactions via TLC or HPLC for unexpected peaks.

- Use ESI-MS to identify byproducts (e.g., molecular ions matching uronium adducts, as seen in m/z 660.14 in ESI-MS analysis) .

- Replace problematic coupling reagents (e.g., TSTU) with carbodiimides (DIC) or avoid excess base .

Q. What strategies improve the synthesis of O-glycopeptides using this compound?

For glycosylation:

- Pre-synthesize glycosylated building blocks (e.g., Fmoc-Ser(GalNAc)-OPfp) and incorporate them via SPPS.

- Use TFA-labile protecting groups (e.g., tBu) to retain glycosidic bonds during final deprotection.

- Optimize coupling with low-temperature (0–4°C) conditions to preserve sugar moieties .

Q. How can researchers overcome purification challenges with this compound intermediates?

OPfp esters are notoriously difficult to crystallize. Alternatives include:

Vergleich Mit ähnlichen Verbindungen

The following table compares Fmoc-Ser(tBu)-OPfp with structurally and functionally related amino acid derivatives:

*Estimated based on structural similarity.

†Observed mass for MUC1-Ser5(X) glycopeptide .

Key Differentiators

Purification Challenges: this compound and Fmoc-Thr(tBu)-OPfp are notoriously difficult to purify due to poor crystallization, unlike some OPfp esters (e.g., Fmoc-Asp(OtBu)-OPfp), which may crystallize more readily .

Coupling Efficiency : OPfp esters generally exhibit fewer side reactions compared to HATU/HBTU-activated couplings, which generate byproducts with Tyr or Lys residues .

Functional Versatility : Fmoc-Ser(Tn)-OPfp introduces glycosylation sites, enabling glycopeptide studies, while this compound is preferred for standard SPPS .

Research Findings

- Glycopeptide Libraries : this compound was critical in synthesizing MUC1 glycopeptides, where its tBu protection ensured orthogonal deprotection during glycan attachment .

- Industrial Synthesis : Used in exenatide production via Fmoc-SPPS, achieving >90% coupling efficiency under optimized conditions .

- Side Reaction Mitigation : OPfp esters reduce epimerization risks compared to carbodiimide-based methods, making them ideal for stereosensitive peptides .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUJYVMLNKRFHE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457823 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105751-13-1 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.